(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid
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Overview
Description
(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of a hydroxyl group and a phenyl ring substituted with an isopropyl group. This compound is known for its applications in medicinal chemistry, particularly due to its chiral nature, which can influence its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts or biocatalysts. For instance, the reduction of 4-(propan-2-yl)benzaldehyde with a chiral reducing agent can yield the desired chiral alcohol. Another method involves the use of biocatalysis, where enzymes such as alcohol dehydrogenases are employed to achieve high enantioselectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale biocatalytic processes. These processes are favored due to their high selectivity, mild reaction conditions, and environmental benefits. The use of immobilized enzymes or whole-cell biocatalysts can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-oxo-2-[4-(propan-2-yl)phenyl]acetic acid.
Reduction: Formation of 2-hydroxy-2-[4-(propan-2-yl)phenyl]ethanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The chiral center plays a crucial role in determining the binding affinity and specificity towards these targets. Pathways involved may include metabolic pathways where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid: The enantiomer of the compound, which may exhibit different biological activities.
4-(propan-2-yl)benzoic acid: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
2-hydroxy-2-phenylacetic acid: Lacks the isopropyl group, affecting its steric and electronic properties.
Uniqueness
(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid is unique due to its specific chiral configuration, which can significantly influence its interaction with biological molecules. This makes it a valuable compound in the development of enantioselective drugs and catalysts .
Properties
CAS No. |
42437-48-9 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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